molecular formula C14H14OS2 B14901010 1-(5-Methylthiophen-2-yl)-2-(o-tolylthio)ethan-1-one

1-(5-Methylthiophen-2-yl)-2-(o-tolylthio)ethan-1-one

Cat. No.: B14901010
M. Wt: 262.4 g/mol
InChI Key: KAVHQIIXGDIMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methylthiophen-2-yl)-2-(o-tolylthio)ethan-1-one (CAS 1178649-14-3) is an organic compound with the molecular formula C 14 H 14 OS 2 and a molecular weight of 262.39 g/mol . This compound is characterized by a ketone group linked to a 5-methylthiophene ring and a sulfur-ether bond to an o-tolyl (2-methylphenyl) group . Suppliers offer this product with a high purity level of 98% . As a specialized chemical building block, this ketone is of significant interest in various research fields, including medicinal chemistry and materials science. Its structure, featuring both thiophene and arylthioether motifs, makes it a potential intermediate for the synthesis of more complex molecules for pharmaceutical development and chemical studies. Researchers can utilize it in reactions such as nucleophilic additions or as a precursor for heterocyclic synthesis. Please note: This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human use. Please consult the Safety Data Sheet (SDS) before handling. This compound may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Properties

Molecular Formula

C14H14OS2

Molecular Weight

262.4 g/mol

IUPAC Name

2-(2-methylphenyl)sulfanyl-1-(5-methylthiophen-2-yl)ethanone

InChI

InChI=1S/C14H14OS2/c1-10-5-3-4-6-13(10)16-9-12(15)14-8-7-11(2)17-14/h3-8H,9H2,1-2H3

InChI Key

KAVHQIIXGDIMBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SCC(=O)C2=CC=C(S2)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Ethanone Derivatives

Compound Name Substituents (R1, R2) Key Features
1-(5-Methylthiophen-2-yl)-2-(o-tolylthio)ethan-1-one R1 = 5-methylthiophen-2-yl, R2 = o-tolylthio Methyl enhances electron density; o-tolylthio provides steric hindrance.
1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one (1–6) R1 = 4-hydroxyphenyl, R2 = heteroaryl Hydroxyl group enables H-bonding; heteroaryl thioethers modulate enzyme inhibition.
1-Cyclohexyl-2-(phenylthio)ethan-1-one R1 = cyclohexyl, R2 = phenylthio Cyclohexyl introduces rigidity; phenylthio lacks methyl substitution.
1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one R1 = 5-bromo-4-methylthiophen-2-yl Bromine increases electronegativity; methyl stabilizes the thiophene ring.
1-(5-Chloro-2-thienyl)ethan-1-one R1 = 5-chlorothiophen-2-yl Chlorine enhances electrophilicity; smaller substituent compared to methyl.

Key Observations :

  • Bromine or chlorine substituents (e.g., in ) introduce electron-withdrawing effects, altering reactivity and binding .
  • Steric Effects : The o-tolylthio group in the target compound creates steric hindrance, which may reduce enzymatic accessibility compared to smaller substituents like phenylthio in .
  • Bioactivity: Compounds with heteroarylthioethers (e.g., ) exhibit nanomolar-range AChE inhibition (Ki ~22–23 nM), suggesting that the target compound’s thiophene and tolyl groups could similarly modulate enzyme interactions .

Key Observations :

  • The target compound’s synthesis may mirror the nucleophilic substitution route in , though Pd-catalyzed methods (as in ) could improve regioselectivity for complex arylthio groups.
  • Yields for analogous compounds range from 52–82%, indicating that optimizing reaction conditions (e.g., temperature, catalyst) is critical .

Physical and Spectral Properties

Table 3: Comparative Physical and Spectral Data

Compound Name Melting Point (°C) HRMS (m/z) Notable NMR Signals (1H/13C)
This compound Not reported Not available Anticipated thiophene δ ~6.5–7.2 ppm
1-(4-Chlorophenyl)-2-(triazolylthio)ethan-1-one (5j) 152–153 483.1165 [M+H]+ Aromatic protons δ 7.2–7.8 ppm
1-(5-Chloro-2-thienyl)ethan-1-one Not reported 172.27 (Molar Mass) Thiophene δ ~6.8–7.5 ppm
1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one Not reported Not available Methyl δ ~2.4 ppm; thiophene δ ~6.9 ppm

Key Observations :

  • Methyl groups on thiophene (e.g., in ) typically resonate near δ 2.4 ppm in 1H NMR, while thiophene protons appear between δ 6.5–7.5 ppm .
  • HRMS data for compounds like confirm molecular integrity, a critical step for validating synthetic success.

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